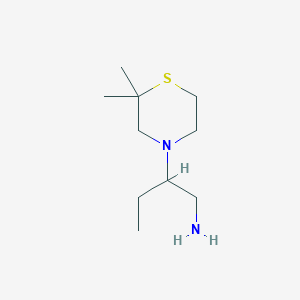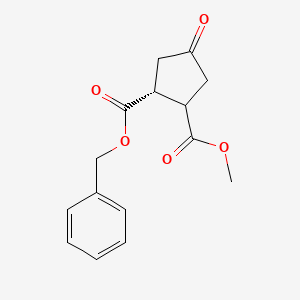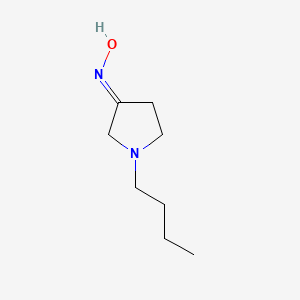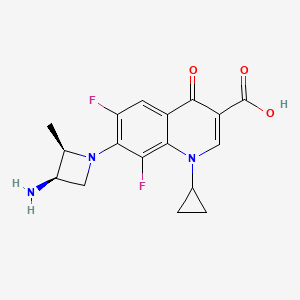![molecular formula C7H7NO2 B12866325 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that features a fused ring system containing both pyrrole and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one typically involves cyclization reactions. One common method is the oxa-Pictet–Spengler reaction, which involves the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone, catalyzed by p-toluenesulfonic acid . This method provides a one-step conversion of various aldehydes or ketones into the corresponding 3,4-dihydro-1H-pyrrolo[1,2-c][1,3]oxazines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-derivatives, while reduction could produce hydroxy or amino derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its potential antileishmanial activity.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have been screened for potential antidepressant activity.
Uniqueness
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3,4-dihydropyrrolo[1,2-c][1,3]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-8-4-1-2-6(8)3-5-10-7/h1-2,4H,3,5H2 |
Clave InChI |
YMBRYFNMCRNYNT-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N2C1=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



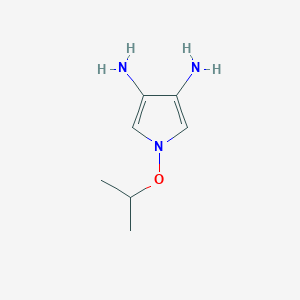


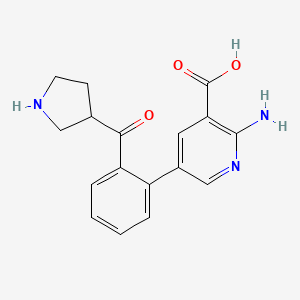
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
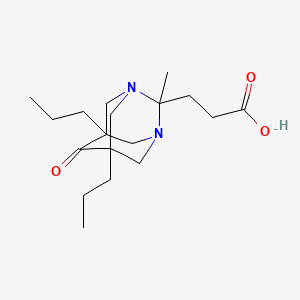
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)

